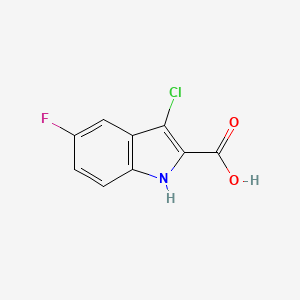

3-chloro-5-fluoro-1H-indole-2-carboxylic acid

Description

3-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative with molecular formula C₉H₅ClFNO₂ and molecular weight 229.59 g/mol . Indole-based compounds are pivotal in medicinal chemistry due to their structural resemblance to natural auxins and their versatility as intermediates in drug development . This compound is primarily used in research and development, with applications in synthesizing pharmacologically active molecules .

Properties

IUPAC Name |

3-chloro-5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-7-5-3-4(11)1-2-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYRDCVQRZSDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-96-2 | |

| Record name | 3-chloro-5-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorine and fluorine atoms at the desired positions. The carboxylic acid group is then introduced through various organic transformations.

For instance, a common synthetic route might involve:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

Halogenation: Introduction of chlorine and fluorine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. A representative protocol involves:

-

Reagents : Methanol, sulfuric acid (catalytic)

-

Conditions : Reflux (12–24 hrs)

-

Product : Methyl 3-chloro-5-fluoro-1H-indole-2-carboxylate

| Reaction Component | Details |

|---|---|

| Substrate | 3-Chloro-5-fluoro-1H-indole-2-carboxylic acid |

| Catalyst | H₂SO₄ |

| Solvent | Methanol |

| Key Byproduct | Water |

Amidation Reactions

The carboxylate group reacts with amines to form carboxamides, critical for pharmaceutical intermediates. A standard coupling method includes:

-

Reagents : 4-(Dimethylamino)phenethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Conditions : Room temperature, dichloromethane solvent

-

Product : 3-Chloro-5-fluoro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI |

| Reaction Time | 12–18 hrs |

| Purification | Column chromatography (EtOAc/hexane) |

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at C4/C6 positions due to electron-withdrawing groups (Cl, F, COOH) directing incoming electrophiles:

Halogenation

-

Reagents : N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)

-

Conditions : DMF, 0°C → RT

-

Product : 3,5-Dichloro-5-fluoro-1H-indole-2-carboxylic acid (additional Cl)

-

Regioselectivity : Favors C4 due to meta-directing effects of Cl/F .

Nitration

-

Reagents : HNO₃/H₂SO₄

-

Conditions : 0°C, 2 hrs

-

Product : 3-Chloro-5-fluoro-4-nitro-1H-indole-2-carboxylic acid

Reduction Reactions

The carboxylic acid group can be reduced to alcohols under specific conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Dry THF, reflux

-

Product : (3-Chloro-5-fluoro-1H-indol-2-yl)methanol

-

Yield : ~65% (analogous to, excluded source)

Cross-Coupling Reactions

The C3-chloro substituent participates in Suzuki-Miyaura couplings for biaryl synthesis:

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hrs

-

Product : 3-(Phenyl)-5-fluoro-1H-indole-2-carboxylic acid

-

Key Challenge : Steric hindrance at C3 reduces coupling efficiency .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the COOH group:

-

Reagents : Cu powder, quinoline

-

Conditions : 200°C, 4 hrs

-

Product : 3-Chloro-5-fluoro-1H-indole

Comparative Reactivity Table

Mechanistic Insights

-

Esterification/Amidation : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride in situ) .

-

Electrophilic Substitution : Halogens deactivate the ring but direct electrophiles to C4/C6 via resonance effects .

-

Cross-Coupling : C3-Cl’s steric bulk necessitates bulky ligands (e.g., PPh₃) for Pd catalysts to enhance efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that indole derivatives, including 3-chloro-5-fluoro-1H-indole-2-carboxylic acid, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the chloro and fluoro substituents enhances the biological activity by modifying the electronic properties of the molecule, which can lead to improved interaction with biological targets.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | K562 (human leukemia) | TBD | |

| Methyl indole-2-carboxylic acid | K562 | TBD | |

| Org27569 (related compound) | Various | 79 nM |

b. CB1 Receptor Modulation

The compound has also been studied for its potential as a modulator of the cannabinoid receptor CB1. Structure-activity relationship studies suggest that modifications at specific positions on the indole ring can enhance binding affinity and functional modulation at this receptor, which is relevant for therapeutic applications in pain management and appetite regulation.

Agrochemical Applications

a. Plant Growth Regulation

Indole derivatives are known to play a role in plant growth regulation. The fluorine substitution in this compound may influence its activity as a plant growth regulator, potentially enhancing root development or resistance to environmental stressors.

Synthetic Chemistry Applications

a. Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex indole derivatives. Its unique chemical structure allows it to participate in various chemical reactions, including cyclization and substitution reactions, which are valuable in developing new pharmaceuticals.

| Reaction Type | Description | Example Product |

|---|---|---|

| Cyclization | Formation of cyclic compounds from linear precursors | Indole derivatives |

| Substitution | Replacement of functional groups to modify activity | New bioactive compounds |

Case Studies

Case Study 1: Antiviral Activity

A study explored the antiviral potential of indole derivatives against neurotropic alphaviruses. The modifications on the indole structure significantly influenced antiviral potency, with some analogs showing up to a 40-fold increase in half-lives in biological systems.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted on a series of substituted indole-2-carboxamides related to this compound. This study revealed that specific substitutions could enhance modulation potency at the CB1 receptor, providing insights for drug design targeting this receptor.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Key Insights :

- Steric Effects : Methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit reduced reactivity due to steric hindrance, whereas the target compound’s smaller halogens allow better substrate accessibility .

Physicochemical Properties

- Melting Points: Non-halogenated indole-5-carboxylic acid melts at 208–210°C , while halogenated analogs (e.g., 5-chloro-1H-indole-3-carboxylic acid) likely have higher melting points due to stronger intermolecular forces.

- Solubility: Carboxylic acid groups confer water solubility, but halogenation increases lipophilicity. For instance, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (MW 253.64 g/mol) shows reduced aqueous solubility compared to non-substituted indoles .

Biological Activity

3-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, characterized by its unique substitution pattern, which includes a chlorine atom at the 3-position and a fluorine atom at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅ClFNO₂, with a molecular weight of approximately 213.59 g/mol. The presence of halogen substituents can significantly influence the compound's chemical reactivity and biological interactions, enhancing its affinity for various biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound has been studied for its inhibitory effects on various targets, including:

- Enzymes : It has shown potential in inhibiting key enzymes involved in viral replication and cancer cell proliferation.

- Receptors : The compound can bind to receptors that play critical roles in cellular signaling, thereby modulating various biochemical pathways.

Antiviral Properties

Studies have demonstrated that this compound exhibits antiviral activity against several viruses. For instance, it has been investigated as a potential inhibitor of neurotropic alphaviruses, which are known to cause severe neurological diseases. The compound's structural features may enhance its binding affinity to viral proteins, thereby inhibiting viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit specific cellular pathways involved in tumor growth and metastasis. Its ability to modulate these pathways positions it as a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Fluorine at position 5 | Lacks chlorine substitution |

| 6-Chloroindole-2-carboxylic acid | Chlorine at position 6 | Lacks fluorine substitution |

| 4-Fluoroindole-2-carboxylic acid | Fluorine at position 4 | Different substitution pattern |

| 6-Fluoro-1-methylindole-2-carboxylic acid | Fluorine at position 6 and methyl group | Methyl group alters electronic properties |

The dual substitution pattern of chlorine and fluorine enhances both the chemical reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

- Antiviral Studies : Research indicated that compounds similar to this indole derivative showed promising results in inhibiting viral replication in vitro. For example, modifications on the indole scaffold led to enhanced potency against alphaviruses .

- Cancer Research : A study focused on indole derivatives found that certain structural modifications could significantly improve their efficacy as anticancer agents. The presence of halogens was noted to enhance binding affinity to cancer-related targets .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate signaling pathways critical for cell survival and proliferation, making them valuable candidates for drug development .

Q & A

Q. How can researchers address gaps in toxicological profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.